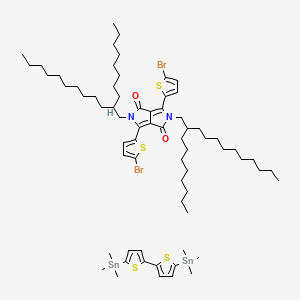![molecular formula C11H11Cl2NO3S B12329519 N-[2,2-Dichloro-1-(4-methylbenzene-1-sulfonyl)ethenyl]ethanimidic acid CAS No. 5142-72-3](/img/structure/B12329519.png)
N-[2,2-Dichloro-1-(4-methylbenzene-1-sulfonyl)ethenyl]ethanimidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include:
Condensation: Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its analgesic effects may be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with similar analgesic and anti-inflammatory properties.
Phenylbutazone: Known for its anti-inflammatory effects and used in the treatment of arthritis.
Metamizole: A pyrazolone derivative used as an analgesic and antipyretic.
Uniqueness
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.
Properties
CAS No. |
5142-72-3 |
|---|---|
Molecular Formula |
C11H11Cl2NO3S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]acetamide |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-7-3-5-9(6-4-7)18(16,17)11(10(12)13)14-8(2)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
YRKXBIKDUWMGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine](/img/structure/B12329445.png)
![Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12329447.png)
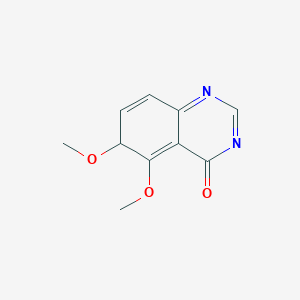
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12329452.png)
![2H-Pyran-5-carboxylic acid, 6-[2-(dimethylamino)ethenyl]-4-methyl-2-oxo-, ethyl ester](/img/structure/B12329455.png)
![9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12329460.png)
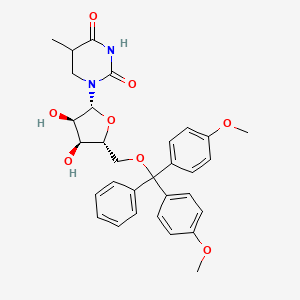
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12329476.png)
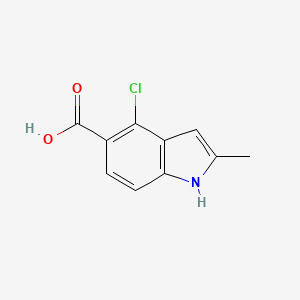
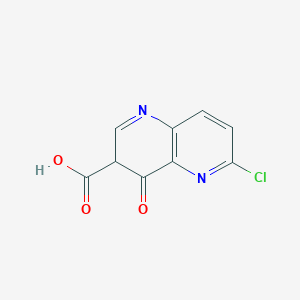
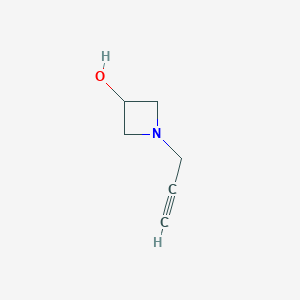
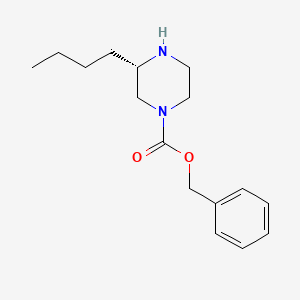
![8,8a-dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B12329498.png)
